![molecular formula C11H11FO4 B1604387 Ethyl 5-fluoro-2-methoxybenzoylformate CAS No. 873548-10-8](/img/structure/B1604387.png)
Ethyl 5-fluoro-2-methoxybenzoylformate
Overview
Description
Ethyl 5-fluoro-2-methoxybenzoylformate is a chemical compound with the CAS Number: 873548-10-8 . It has a molecular weight of 226.2 and its IUPAC name is ethyl (5-fluoro-2-methoxyphenyl) (oxo)acetate . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for Ethyl 5-fluoro-2-methoxybenzoylformate is 1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 5-fluoro-2-methoxybenzoylformate is a solid or semi-solid or lump or liquid .Scientific Research Applications
Synthesis and Crystal Structures
Research on the synthesis and crystal structures of compounds similar to Ethyl 5-fluoro-2-methoxybenzoylformate focuses on understanding their molecular configuration and interactions. For instance, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building blocks reveals insights into crystal packing facilitated by hydrogen bonds, crucial for designing materials with specific properties (Yeong et al., 2018).
Therapeutic Applications
Compounds structurally related to Ethyl 5-fluoro-2-methoxybenzoylformate have been investigated for their therapeutic applications. For example, the synergistic effects of Schiff's base cross-linked injectable hydrogels for the co-delivery of metformin and 5-fluorouracil indicate potential in colon cancer treatments (Wu et al., 2016). Additionally, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cells, suggesting a pathway for designing novel anticancer drugs (Xiong et al., 2009).
Imaging and Diagnostic Applications
Fluorinated derivatives of compounds similar to Ethyl 5-fluoro-2-methoxybenzoylformate have been developed as potential imaging agents. For example, radiolabeled antagonists for the study of serotonin receptors using PET imaging offer insights into neurotransmission, with implications for understanding and diagnosing neurological disorders (Plenevaux et al., 2000).
Fluorescence and Sensing Applications
The development of fluorescent sensors for detecting specific ions showcases another application area. A sensor based on o-aminophenol derivatives demonstrates high selectivity and sensitivity for aluminum ions, with potential uses in environmental monitoring and biological imaging (Ye et al., 2014).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBOUAVAPGXKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641292 | |
Record name | Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-2-methoxybenzoylformate | |
CAS RN |
873548-10-8 | |
Record name | Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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